![molecular formula C18H20ClN3O2S B2761751 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 958711-63-2](/img/structure/B2761751.png)
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2S and its molecular weight is 377.89. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- In vitro studies demonstrated that derivatives bearing a phenyl group at N-1 and p-C6H4 at C-6 (such as our compound) exhibited better inhibitory activity against breast adenocarcinoma (MCF-7) cells. These compounds could serve as candidates for further optimization as anticancer drugs .
- Our compound’s structural features may be explored for their potential anti-tubercular activity against Mycobacterium tuberculosis . Further studies are needed to evaluate its effectiveness in this context .
- Previous research has highlighted their potential in reducing cell division and inducing apoptosis in tumor cells .
Anticancer Activity
Anti-Tubercular Activity
Other Pharmacological Properties
Enzyme Inhibition
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins involved in cellular processes .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the cell, leading to the desired effects.
Biochemical Pathways
It is likely that the compound’s interaction with its targets could disrupt or modify certain biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Based on its potential mode of action, it could lead to changes in cellular processes, potentially resulting in the desired therapeutic or pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c19-13-7-4-8-14(9-13)22-17(15-10-25(24)11-16(15)21-22)20-18(23)12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZTWSYNBMTADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.